(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid
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Overview
Description
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a phenyl group attached to the acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The double bond in the acrylic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-phenylacrylic acid.
Reduction: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.
Substitution: 3-(4-Nitrophenyl)-2-phenylacrylic acid or 3-(4-Bromophenyl)-2-phenylacrylic acid.
Scientific Research Applications
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The methoxy group can donate electrons, enhancing the compound’s ability to scavenge free radicals and reduce oxidative stress. Additionally, the phenylacrylic acid moiety can interact with enzymes and receptors involved in inflammatory pathways, potentially modulating their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-phenylpropanoic acid: Similar structure but with a saturated carbon chain.
3-(4-Hydroxyphenyl)-2-phenylacrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Nitrophenyl)-2-phenylacrylic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The (2Z)-isomer configuration also contributes to its distinct properties compared to other isomers.
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUQYXSTNXLJIW-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-77-0 |
Source
|
Record name | NSC66265 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC39459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.